REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[C:4]([Cl:9])[N:3]=1.[CH:10]1([NH2:16])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1>C(OCC)(=O)C>[Cl:9][C:4]1[N:3]=[C:2]([NH:16][CH:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)[CH:7]=[C:6]([I:8])[CH:5]=1
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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ClC1=NC(=CC(=C1)I)Cl
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Name
|
|
Quantity
|
18.1 g
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Type
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reactant
|
Smiles
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C1(CCCCC1)N
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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150 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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the mixture washed with water (100 mL) and brine (50 mL)
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Type
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CONCENTRATION
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Details
|
The organics were concentrated
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Type
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CUSTOM
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Details
|
the residual oil purified by flash chromatography on silica gel eluting with 10% ethyl acetate in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=CC(=N1)NC1CCCCC1)I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |